4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione
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Overview
Description
4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione is an organic compound with the molecular formula C11H10F3NO3. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to an oxazolidine-2,5-dione moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with oxazolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: A precursor in the synthesis of 4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione.
4-(Trifluoromethoxy)benzyl alcohol: Another related compound with similar chemical properties.
4-(Trifluoromethoxy)benzylamine: Shares the trifluoromethoxybenzyl moiety but differs in the functional group attached to the benzyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the oxazolidine-2,5-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8F3NO4 |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)19-7-3-1-6(2-4-7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17) |
InChI Key |
BJOVJBLLXRZRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)OC(F)(F)F |
Origin of Product |
United States |
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